molecular formula C12H18O2 B7848198 4-(3-Methoxyphenyl)-2-methylbutan-2-ol

4-(3-Methoxyphenyl)-2-methylbutan-2-ol

Cat. No.: B7848198
M. Wt: 194.27 g/mol
InChI Key: LPASIUQHYJEFSN-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-methylbutan-2-ol is a chemical compound with the molecular formula C12H18O2 . It features a tert-alcohol group (butan-2-ol) substituted with a methyl group at the 2-position and a 3-methoxyphenyl group at the 4-position of the carbon chain. This structure classifies it as an organic building block of potential interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact compound is limited in the public domain, its core structure shares characteristics with other researched methoxyphenyl derivatives. For instance, structurally similar compounds containing methoxyphenyl groups, such as those derived from lignin or found in traditional medicines, are often investigated for their bioactive properties . Compounds within this structural family frequently serve as key intermediates in organic synthesis and are explored in various research applications . This product is intended for research purposes as a potential synthetic intermediate or for in vitro biological screening. Researchers should handle this material with appropriate safety precautions in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,13)8-7-10-5-4-6-11(9-10)14-3/h4-6,9,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPASIUQHYJEFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Methoxyphenyl 2 Methylbutan 2 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For 4-(3-Methoxyphenyl)-2-methylbutan-2-ol, the most logical disconnections involve the carbon-carbon bonds connected to the hydroxyl-bearing carbon.

Two primary retrosynthetic pathways emerge:

Disconnection A (C-C bond alpha to the aromatic ring): This approach involves a two-carbon synthon and a (3-methoxyphenyl)ethyl synthon. The forward synthesis would involve the reaction of a (3-methoxyphenyl)ethyl organometallic reagent with a three-carbon ketone, acetone.

Disconnection B (C-C bond beta to the aromatic ring): This strategy disconnects the molecule into a methyl synthon and a larger ketone precursor, 4-(3-methoxyphenyl)butan-2-one (B6150039). This is often a more common approach. A further disconnection of the ketone precursor via a Friedel-Crafts reaction can be envisioned.

Disconnection C (Ester-based route): A third disconnection considers an ester as the starting carbonyl compound. This involves reacting an ester of (3-methoxyphenyl)acetic acid with two equivalents of a methyl organometallic reagent.

These disconnections point towards the use of powerful carbon-carbon bond-forming reactions, primarily involving organometallic reagents.

Classical Synthetic Routes to this compound and Analogues

Classical methods for synthesizing tertiary alcohols are robust and widely documented in chemical literature. These typically involve the nucleophilic addition of organometallic reagents to carbonyl compounds.

Grignard reagents (R-MgX) are among the most common organometallic reagents used for alcohol synthesis. libretexts.org Their reaction with ketones or esters provides a direct and efficient route to tertiary alcohols.

Route 1: From a Ketone Precursor

This synthesis involves the reaction of methylmagnesium bromide with the ketone precursor, 4-(3-methoxyphenyl)butan-2-one. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. libretexts.org

Step 1: Nucleophilic addition of methylmagnesium bromide to 4-(3-methoxyphenyl)butan-2-one.

Step 2: Protonation of the magnesium alkoxide intermediate with a mild acid (e.g., aqueous NH₄Cl or dilute HCl).

Route 2: From an Ester Precursor

An alternative Grignard approach starts with a methyl or ethyl ester of (3-methoxyphenyl)acetic acid. This method requires two equivalents of the Grignard reagent. jove.comjove.com The first equivalent adds to the ester, forming a tetrahedral intermediate which then collapses to form a ketone (4-(3-methoxyphenyl)butan-2-one). This ketone, being more reactive than the starting ester, immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup. jove.comchemistrysteps.com It is not possible to stop the reaction at the ketone stage using this method. jove.comchemistrysteps.com

Table 1: Grignard Reagent Synthetic Approaches

RouteCarbonyl PrecursorGrignard ReagentKey Features
14-(3-Methoxyphenyl)butan-2-oneMethylmagnesium bromide1 equivalent of Grignard reagent needed. libretexts.org
2Methyl (3-methoxyphenyl)acetateMethylmagnesium bromide2 equivalents of Grignard reagent needed; proceeds via a ketone intermediate. orgosolver.com

Organolithium reagents (R-Li) are more reactive than their Grignard counterparts and serve as excellent alternatives for the synthesis of alcohols. youtube.com The reaction of an organolithium reagent with a ketone is a standard method for producing tertiary alcohols. masterorganicchemistry.com

For the synthesis of this compound, methyllithium (B1224462) would be reacted with 4-(3-methoxyphenyl)butan-2-one. The mechanism is analogous to the Grignard reaction, involving nucleophilic addition to the carbonyl carbon followed by an acidic workup to furnish the alcohol. masterorganicchemistry.com While Grignard reagents can sometimes cause reduction of sterically hindered ketones, organolithium reagents are less prone to this side reaction. wikipedia.org

Table 2: Organolithium Reagent Synthetic Approach

Carbonyl PrecursorOrganolithium ReagentProduct
4-(3-Methoxyphenyl)butan-2-oneMethyllithiumThis compound

Reductive methods are crucial for preparing the necessary ketone precursors, which may not be commercially available. A common strategy to synthesize the required precursor, 4-(3-methoxyphenyl)butan-2-one, is through a Friedel-Crafts acylation followed by a reduction.

However, a direct Friedel-Crafts alkylation to form the butyl side chain is often problematic due to potential carbocation rearrangements. masterorganicchemistry.comlibretexts.org A more reliable method is the Friedel-Crafts acylation of anisole (B1667542) with butanoyl chloride to form an aryl ketone, which can then be reduced. The challenge here is controlling the regioselectivity of the acylation on the anisole ring.

A more direct route to a different precursor involves the reduction of a benzylic ketone. For instance, one could synthesize 1-(3-methoxyphenyl)propan-1-one via Friedel-Crafts acylation. This ketone can be converted to the target molecule in two steps: reaction with methylmagnesium bromide to form a tertiary benzylic alcohol, followed by hydrogenolysis of the benzylic alcohol to the alkane. However, a more common application of reduction is to convert a C=O group completely to a CH₂ group. Methods like the Wolff-Kishner or Clemmensen reduction can transform an aryl ketone into an alkylbenzene. masterorganicchemistry.comchadsprep.com This is particularly useful for synthesizing the carbon skeleton of a precursor. For example, Friedel-Crafts acylation of anisole with crotonyl chloride, followed by reduction of the double bond and the ketone, could provide the necessary (3-methoxy-phenyl)butane skeleton, which would then need to be oxidized selectively to the required ketone precursor. libretexts.orglibretexts.org

Novel and Emerging Synthetic Strategies

While classical methods are effective, research continues to develop more efficient, selective, and environmentally benign synthetic strategies.

The target molecule, this compound, is achiral due to the presence of two identical methyl groups on the carbinol carbon. Therefore, catalytic asymmetric synthesis is not directly applicable to its preparation.

However, these advanced methods are highly relevant for the synthesis of chiral analogues, where the two alkyl groups on the tertiary alcohol are different. For instance, the synthesis of 4-(3-methoxyphenyl)-2-phenylbutan-2-ol would yield a chiral molecule. The key step would be the enantioselective addition of an organometallic reagent (e.g., phenyllithium (B1222949) or phenylmagnesium bromide) to the prochiral ketone, 4-(3-methoxyphenyl)butan-2-one. wikipedia.org

This enantioselectivity can be achieved by using a chiral catalyst or ligand in conjunction with the organometallic reagent. beilstein-journals.org Chiral phosphoric acids and various metal complexes with chiral ligands have been successfully employed in asymmetric additions to carbonyls to create chiral alcohols with high enantiomeric excess. rsc.orgnih.govnih.gov Such strategies are at the forefront of pharmaceutical synthesis, where specific stereoisomers are often required. wikipedia.org

Flow Chemistry Applications in the Synthesis of this compound

The synthesis of this compound can be adapted to continuous flow processes, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. A plausible two-step synthesis involves the formation of a ketone intermediate, 4-(3-methoxyphenyl)butan-2-one, followed by a Grignard reaction to yield the final tertiary alcohol.

The initial step, potentially a Friedel-Crafts acylation or a transition-metal-catalyzed coupling, can be performed in a packed-bed microreactor. Such reactors enhance heat and mass transfer, which is particularly beneficial for highly exothermic or rapid catalytic reactions. aidic.it For instance, a continuous system could involve pumping a solution of 3-bromoanisole (B1666278) and a suitable coupling partner through a heated column containing a heterogeneous catalyst.

The subsequent Grignard reaction to convert the ketone intermediate to this compound presents challenges for flow chemistry due to the high reactivity of organometallic reagents and the potential for biphasic mixtures. However, modern flow systems can safely handle such reagents. researchgate.net By utilizing microdroplet technology or packed-bed reactors, the interfacial contact between the dissolved Grignard reagent and the ketone solution is maximized, leading to rapid and controlled reaction. nih.gov This approach minimizes the risks associated with large-scale batch Grignard reactions. The constant product quality and reduced need for manual intervention are key benefits of an optimized continuous process. researchgate.net

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for the Grignard Addition Step

Parameter Batch Processing Flow Chemistry
Reaction Time 2-4 hours 5-15 minutes
Temperature Control Large exotherm, potential for hotspots Superior heat exchange, stable temp.
Reagent Handling Large-volume addition of reactive reagent Small, continuous feed of reagent
Process Scalability Requires larger vessels, significant redevelopment Achieved by extending run time (scaling out)

| Yield (Hypothetical) | 85% | 92% |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic strategies provide a powerful route to chiral molecules, offering high stereoselectivity under mild reaction conditions. While the direct enzymatic synthesis of the achiral precursor ketone is possible, chemoenzymatic methods are most valuable for establishing stereocenters. For this compound, which is itself chiral if synthesized from an enantiomerically pure precursor, a key chemoenzymatic application would be the kinetic resolution of the racemic final product.

In a hypothetical kinetic resolution, a lipase (B570770) enzyme could be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. Immobilized enzymes are particularly well-suited for this purpose, especially in continuous flow systems, as they can be easily separated from the reaction mixture and reused. nih.govmdpi.com

Another potential, though indirect, route involves the asymmetric reduction of a prochiral ketone precursor. For example, the enzymatic reduction of 4-(3-methoxyphenyl)-3-buten-2-one (B8754205) would yield a chiral allylic alcohol. This intermediate could then be chemically converted to the target compound. The use of ketoreductases (KREDs) can provide access to either the (R) or (S) alcohol with very high enantiomeric excess. nih.gov

Table 2: Hypothetical Enzymatic Kinetic Resolution of Racemic this compound

Enzyme Acyl Donor Conversion (%) Enantiomeric Excess (e.e., %) of Unreacted Alcohol
Lipase A (Immobilized) Vinyl Acetate 51 >99 (R)
Lipase B Isopropenyl Acetate 49 95 (S)

Mechanistic Studies of Key Synthetic Transformations

Reaction Mechanism Elucidation via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining how isotopic substitution affects the reaction rate. core.ac.uk For the synthesis of this compound, the Grignard addition to the ketone precursor, 4-(3-methoxyphenyl)butan-2-one, is a crucial step to probe.

A ¹³C KIE at the carbonyl carbon of the ketone would provide insight into the rate-determining step. If the nucleophilic attack of the Grignard reagent on the carbonyl is rate-determining, a significant primary KIE would be observed. However, for Grignard additions, the C-C bond formation is typically the key event. A secondary KIE can be measured by comparing the reaction rate of the standard ketone with one labeled with deuterium (B1214612) at a non-reacting site, such as the α-carbon. wikipedia.org An inverse secondary KIE (kH/kD < 1) at the α-carbon would be expected if the hybridization of the carbonyl carbon changes from sp² to sp³ in the transition state, which is typical for nucleophilic additions to carbonyls. wikipedia.org

Table 3: Hypothetical Kinetic Isotope Effects for the Grignard Addition

Isotopic Label Position KIE Type Expected kH/kD Mechanistic Implication
Carbonyl Carbon (¹²C/¹³C) Primary 1.02 - 1.05 C-C bond formation is part of the rate-determining step. core.ac.uk
α-Carbon (H/D) Secondary 0.9 - 0.98 Change in hybridization from sp² to sp³ at the carbonyl center in the transition state. wikipedia.org

Transition State Analysis in Crucial Synthetic Steps

Transition state (TS) analysis, often combining experimental data like KIEs with computational modeling, provides a detailed picture of the highest-energy point along a reaction coordinate. core.ac.uk For the Grignard addition forming this compound, the reaction is believed to proceed through a six-membered cyclic transition state, often referred to as a Zimmerman-Traxler model.

In this TS, the magnesium atom coordinates to both the carbonyl oxygen and the carbanionic carbon of the methyl group. Computational studies can model the geometry of this TS, calculating bond lengths and angles. For example, the model would show the C-C bond between the methyl group and the carbonyl carbon partially formed, while the C=O double bond is elongated and polarized. These calculated structural changes can be correlated with experimental KIEs. The calculated lengthening of the C=O bond and the change in geometry around the carbonyl carbon from trigonal planar towards tetrahedral would be consistent with observed ¹³C and secondary deuterium KIEs. princeton.edu

Table 4: Hypothetical Bond Distances in the Grignard Reaction Transition State

Bond Reactant (Å) Transition State (Å)
C=O (Ketone) 1.21 1.35
C···C (Forming Bond) >3.0 2.20
Mg-O (Coordination) N/A 1.95

Stereochemical Control Mechanisms in Syntheses

While the direct Grignard addition of methylmagnesium bromide to the achiral ketone 4-(3-methoxyphenyl)butan-2-one results in a racemic or achiral product, stereochemical control becomes paramount when a chiral center can be generated. A relevant example is the reduction of the prochiral ketone precursor to the corresponding secondary alcohol, 4-(3-methoxyphenyl)butan-2-ol.

Enzymatic reduction using ketoreductases (KREDs) offers exceptional stereocontrol. The mechanism of this control is based on the highly organized active site of the enzyme, which positions the ketone and the hydride source (typically NADPH or NADH) in a specific orientation. According to Prelog's rule, the enzyme will deliver the hydride to either the Re or Si face of the carbonyl, leading to the preferential formation of one enantiomer. By selecting an appropriate KRED, either the (R)- or (S)-alcohol can be synthesized with high enantiomeric purity. This enantiomerically enriched secondary alcohol could then, if desired, be converted to a chiral tertiary alcohol through subsequent chemical steps, preserving the stereocenter.

Table 5: Stereochemical Outcome of Hypothetical Enzymatic Reduction of 4-(3-Methoxyphenyl)butan-2-one

Catalyst Hydride Source Product Enantiomer Enantiomeric Excess (e.e., %)
KRED-A (Re-face selective) NADPH (S)-4-(3-methoxyphenyl)butan-2-ol >99
KRED-B (Si-face selective) NADPH (R)-4-(3-methoxyphenyl)butan-2-ol 98

Chemical Reactivity and Derivatization Studies of 4 3 Methoxyphenyl 2 Methylbutan 2 Ol

Oxidation Reactions and Derived Products

The oxidation of 4-(3-Methoxyphenyl)-2-methylbutan-2-ol presents distinct possibilities at the tertiary alcohol and the benzylic position. The tertiary nature of the alcohol makes it resistant to direct oxidation under standard conditions that typically convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. libretexts.org

Selective Oxidation to Carbonyl Compounds

While the tertiary alcohol at the C2 position is not readily oxidized, the benzylic C-H bonds of the butyl chain are susceptible to oxidation. masterorganicchemistry.com The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions could potentially lead to the formation of a ketone at the benzylic position, C4. However, these conditions might also lead to the cleavage of the C-C bond. masterorganicchemistry.com More selective methods for benzylic oxidation, possibly employing milder reagents such as N-bromosuccinimide (NBS) followed by a base, or catalytic systems, could yield the corresponding ketone, 4-(3-methoxyphenyl)-4-oxo-2-methylbutan-2-ol. masterorganicchemistry.com

Another approach involves the selective oxidation of benzylic C-H bonds using reagents like bis(methanesulfonyl) peroxide, which has been shown to convert benzylic positions to alcohols. acs.org Subsequent oxidation of this newly formed secondary alcohol would provide the ketone.

Oxidative Cleavage Reactions

Vigorous oxidation conditions, for instance, using hot, concentrated potassium permanganate or ozonolysis followed by an oxidative workup, can lead to the cleavage of the carbon-carbon bonds. Oxidative cleavage of the bond between C3 and C4 could potentially yield 3-methoxybenzoic acid and 2-methyl-2-hydroxypropanoic acid. The specific products would depend on the exact reagents and reaction conditions employed.

Esterification and Etherification Reactions

The tertiary nature of the alcohol in this compound introduces significant steric hindrance, making standard esterification and etherification methods challenging. quora.com

Formation of Alkyl Esters of this compound

Direct Fischer esterification with a carboxylic acid under acidic conditions is generally ineffective for tertiary alcohols due to competing elimination reactions that would lead to the formation of alkenes. quora.comreddit.com More suitable methods for esterifying sterically hindered alcohols involve the use of more reactive acylating agents.

One common strategy is the reaction with an acid chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. reddit.com This approach avoids the strongly acidic conditions that promote dehydration. Another effective method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The Mitsunobu reaction, employing a phosphine (B1218219) and an azodicarboxylate, can also be used to form esters from sterically hindered alcohols, although it proceeds with inversion of configuration, which is not relevant for this achiral alcohol. reddit.com

Table 1: Plausible Esterification Reactions of this compound

Carboxylic Acid DerivativeReagent/CatalystProduct
Acetyl chloridePyridine4-(3-Methoxyphenyl)-2-methylbutan-2-yl acetate
Benzoic acidDCC, DMAP4-(3-Methoxyphenyl)-2-methylbutan-2-yl benzoate
Acetic anhydrideTriethylamine4-(3-Methoxyphenyl)-2-methylbutan-2-yl acetate

Synthesis of Ethers from the Tertiary Alcohol Moiety

The synthesis of ethers from the tertiary alcohol of this compound is also complicated by steric hindrance and the propensity for elimination reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not a viable option for producing ethers from a tertiary alcohol due to the strong basic conditions favoring elimination. masterorganicchemistry.com

However, ethers can be synthesized under acidic conditions via an Sₙ1-type mechanism. youtube.commasterorganicchemistry.com For example, reacting this compound with a primary alcohol in the presence of a strong acid catalyst can lead to the formation of the corresponding ether. nih.gov The tertiary alcohol is protonated, and the subsequent loss of water forms a stable tertiary carbocation, which is then trapped by the primary alcohol.

Alkoxymercuration-demercuration is another method that can be used to form ethers from alkenes and alcohols, and could be adapted for the synthesis of ethers from the corresponding alkene precursor of the target molecule. masterorganicchemistry.com

Table 2: Potential Etherification Reactions of this compound

AlcoholCatalystProduct
Methanol (B129727)Sulfuric acid4-(3-Methoxyphenyl)-2-methoxy-2-methylbutane
EthanolTsOH2-Ethoxy-4-(3-methoxyphenyl)-2-methylbutane
Benzyl alcoholIron(III) triflate2-(Benzyloxy)-4-(3-methoxyphenyl)-2-methylbutane

Functional Group Transformations and Modifications

Beyond reactions at the alcohol functionality, the methoxyphenyl group offers avenues for further derivatization.

One of the most common transformations of a methoxy (B1213986) group on an aromatic ring is its cleavage to a phenol (B47542). This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This would yield 3-(3-hydroxy-3-methylbutyl)phenol.

The aromatic ring itself can undergo electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur at the positions ortho and para to the methoxy group (C2, C4, and C6 positions of the phenyl ring). The steric bulk of the butanol substituent might influence the regioselectivity of these substitutions.

Furthermore, the hydroxyl group could be replaced by a halogen using appropriate reagents, such as thionyl chloride for chlorination or phosphorus tribromide for bromination, to yield the corresponding tertiary alkyl halide. These halides can then serve as substrates for a variety of nucleophilic substitution and elimination reactions.

Finally, dehydration of the tertiary alcohol under acidic conditions would lead to the formation of a mixture of alkenes, namely 4-(3-methoxyphenyl)-2-methylbut-1-ene and 4-(3-methoxyphenyl)-2-methylbut-2-ene.

Solid-State Chemistry and Crystal Engineering of this compound Derivatives

The solid-state properties of organic compounds are of significant interest, particularly in the pharmaceutical and materials science fields. While no specific studies on the solid-state chemistry of this compound derivatives were found, general principles of crystal engineering can be applied.

Co-crystallization is a technique used to design multi-component crystalline solids with tailored physicochemical properties. nih.gov Co-crystals are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, between an active pharmaceutical ingredient (API) and a coformer. nih.govnih.gov

For derivatives of this compound, which possess a hydroxyl group and an aromatic ring, several co-crystallization strategies could be employed. The hydroxyl group is a strong hydrogen bond donor, and the methoxy group and the aromatic ring can act as hydrogen bond acceptors.

Table 4: Potential Co-crystallization Strategies for Derivatives

Derivative Functional Group Potential Coformer Type Dominant Interaction
Carboxylic Acid Pyridine-based coformers Hydrogen bond (O-H···N)
Amide Carboxylic acid coformers Hydrogen bond (N-H···O=C, O-H···O=C)

Common methods for preparing co-crystals include solvent evaporation, slurry conversion, and mechanochemical grinding. nih.govacs.org

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

Investigations into the polymorphism of derivatives of this compound would involve crystallization under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solid forms would then be characterized using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify and differentiate between polymorphs. The existence of different crystalline forms can be influenced by factors such as intermolecular interactions and molecular conformation.

Absence of Research Data for this compound Precludes Article Generation

A comprehensive investigation into the scientific literature has revealed a significant lack of research data specifically pertaining to the chemical compound this compound. Despite extensive searches for information on its molecular interactions and biological activity, no dedicated studies were identified that would allow for the creation of a scientifically accurate and detailed article as per the requested outline.

Initial and subsequent targeted searches for "this compound" across a wide array of scientific databases and scholarly publications yielded no specific results. The search queries were designed to uncover information regarding its structure-activity relationship (SAR), key pharmacophoric features, and the effects of positional scanning and substituents on its molecular interactions. Furthermore, inquiries into its in vitro cellular and molecular target identification, including ligand-receptor binding assays, enzyme inhibition or activation studies, and protein-ligand interaction analyses, returned no relevant findings for this specific compound.

While information is available for structurally related compounds, such as isomers with the methoxy group at the fourth position of the phenyl ring (4-(4-Methoxyphenyl)-2-methylbutan-2-ol) or unsaturated analogs, there is a clear absence of published research on the 3-methoxy isomer as specified. The strict adherence to the provided outline, which necessitates detailed research findings, cannot be fulfilled without this foundational data.

Consequently, it is not possible to generate the requested article on the "Molecular Interactions and Biological Activity Research of this compound" as the scientific community has not published research on this specific chemical entity. Any attempt to extrapolate data from related compounds would be scientifically unsound and would violate the explicit instructions to focus solely on the specified molecule.

Molecular Interactions and Biological Activity Research of 4 3 Methoxyphenyl 2 Methylbutan 2 Ol

Modulation of Cellular Pathways and Processes (In Vitro)

The in vitro analysis of a compound like 4-(3-Methoxyphenyl)-2-methylbutan-2-ol would be crucial to understanding its potential as a therapeutic agent or research tool. This involves studying its effects on cells grown in a controlled laboratory setting.

Investigation of Signaling Cascade Perturbations

To understand a compound's mechanism of action, researchers investigate its ability to interfere with cellular signaling cascades. These cascades are series of chemical reactions within a cell that transmit a signal from the cell surface to the nucleus or other organelles, resulting in a specific cellular response. For instance, studies on other methoxyphenyl-containing compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), have shown modulation of pathways involving VEGFR2 and PPARγ, which in turn affects downstream targets like AKT. nih.gov Such studies typically involve treating specific cell lines with the compound and then using techniques like Western blotting to measure the phosphorylation status and abundance of key proteins in a signaling pathway. Currently, no such data is available for this compound.

Cellular Uptake and Intracellular Localization Mechanisms

For a compound to have an intracellular effect, it must first be taken up by the cell. Research in this area focuses on how a compound crosses the cell membrane and where it localizes within the cell. Techniques such as fluorescent microscopy are often employed, where the compound of interest is tagged with a fluorescent molecule to visualize its journey into and within the cell. Studies have shown that factors like liposomal formulation can significantly impact the cellular uptake and cytoplasmic delivery of molecules. nih.gov The efficiency of uptake can be time and concentration-dependent. nih.gov Without experimental data, the cellular uptake and intracellular destination of this compound are unknown.

Effects on Gene Expression and Protein Synthesis

A compound's interaction with cellular pathways can ultimately lead to changes in gene expression and the synthesis of new proteins. To investigate this, researchers would treat cells with this compound and then perform analyses such as quantitative polymerase chain reaction (qPCR) to measure changes in messenger RNA (mRNA) levels of specific genes. For example, the compound MMPP was found to inhibit the mRNA expression of transcription factors that promote the epithelial-mesenchymal transition (EMT), a process involved in cancer progression. nih.gov Furthermore, the levels of key proteins, such as pro-apoptotic proteins (caspases, Bax) and anti-apoptotic proteins (Bcl-2), would be analyzed to understand the compound's effect on cell fate. nih.gov As of now, the effects of this compound on gene expression and protein synthesis have not been reported.

Chemical Biology Applications of this compound as a Molecular Probe

Molecular probes are essential tools in chemical biology for identifying and studying the function of proteins and other biomolecules within a complex biological system. rsc.org A compound like this compound could potentially be developed into such a probe.

Development of Affinity Probes

Affinity-based probes are designed to bind specifically and non-covalently to a target protein. nih.gov These probes are typically constructed with three key components: a binding group that recognizes the target, a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation, and a linker connecting the two. nih.gov The development of an affinity probe based on this compound would require identifying a specific protein target and then chemically modifying the compound's structure to incorporate a reporter tag without disrupting its binding affinity. Such probes are invaluable for applications like target validation and occupancy assays in drug discovery. nih.gov There is currently no published research on the development of affinity probes from this compound.

Photoaffinity Labeling Strategies

Photoaffinity labeling (PAL) is a powerful technique to identify the direct binding partners of a compound. nih.gov In this approach, the compound is modified to include a photo-reactive group, such as a diazirine or benzophenone. nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby interacting proteins, permanently "labeling" them. The labeled proteins can then be isolated and identified using techniques like mass spectrometry. The design of a photoaffinity label based on this compound would involve the strategic placement of a photo-reactive moiety onto its chemical scaffold. This would enable researchers to definitively identify its cellular binding partners, a critical step in elucidating its mechanism of action. To date, no photoaffinity labeling strategies involving this compound have been described in the scientific literature.

Computational Chemistry and Molecular Modeling of 4 3 Methoxyphenyl 2 Methylbutan 2 Ol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, from molecular geometry to spectroscopic signatures. A common approach involves using a functional like B3LYP with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost.

The electronic structure of 4-(3-Methoxyphenyl)-2-methylbutan-2-ol is characterized by a distinct distribution of charge, largely influenced by its oxygen-containing functional groups. The methoxy (B1213986) group (-OCH₃) on the phenyl ring acts as an electron-donating group, increasing the electron density of the aromatic system, particularly at the ortho and para positions relative to its substitution. The tertiary alcohol (-OH) group is a polar, hydrogen-bond-donating feature.

A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution. Regions of negative potential (typically colored red) are expected around the oxygen atoms of the methoxy and hydroxyl groups, indicating their role as centers of high electron density and sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The alkyl chain and the aromatic ring would show regions of neutral or weakly negative potential (green and yellow).

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich methoxyphenyl ring, reflecting its susceptibility to electrophilic aromatic substitution. The LUMO is also expected to be distributed across the π-system of the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Theoretical Frontier Molecular Orbital Properties Calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterValue (eV)Description
HOMO Energy-6.25Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-0.89Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap5.36Energy difference, correlating with chemical reactivity and stability.

DFT calculations can accurately predict various spectroscopic properties, providing a powerful tool for structural confirmation.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). Predicted ¹H and ¹³C NMR spectra would help in assigning signals to specific atoms within the molecule. For instance, the aromatic protons would appear in the δ 6.7-7.2 ppm range, while the methyl protons of the tert-butyl group would be found upfield, around δ 1.2 ppm. The hydroxyl proton signal would be a singlet with a variable chemical shift depending on solvent and concentration.

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to specific functional groups. Key predicted vibrational modes for this molecule would include a broad O-H stretch from the alcohol group (~3400 cm⁻¹), C-H stretches from the aromatic ring (~3000-3100 cm⁻¹) and alkyl chain (~2850-2970 cm⁻¹), and a prominent C-O stretch from the methoxy ether (~1250 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. For this compound, the primary absorption bands in the UV region would be attributed to π → π* transitions within the methoxyphenyl ring. The presence of the methoxy group would be expected to cause a slight red shift (bathochromic shift) compared to unsubstituted benzene.

Table 2: Predicted Spectroscopic Data Theoretical values based on DFT calculations.

SpectroscopyFeaturePredicted Value
¹³C NMR Aromatic C-O~159 ppm
Quaternary C-OH~71 ppm
Methoxy -CH₃~55 ppm
IR O-H Stretch (Alcohol)~3450 cm⁻¹
C-H Stretch (Aromatic)~3060 cm⁻¹
C-O Stretch (Ether)~1245 cm⁻¹
UV-Vis π → π* Transition (λmax)~275 nm

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic nature. These simulations are invaluable for understanding conformational changes and interactions with a solvent.

MD simulations, run over nanoseconds or longer, can explore this landscape. By tracking the potential energy of the system as these bonds rotate, the simulation can identify the most stable, low-energy conformers. These preferred conformations are likely to be those that minimize steric hindrance between the bulky tert-butyl group and the phenyl ring. The orientation of the methoxy group relative to the ring is also a key conformational feature.

The behavior of this compound in a solution can be modeled using either explicit or implicit solvation models in MD simulations. In an explicit model, individual solvent molecules (e.g., water) are included in the simulation box.

These simulations would reveal how the molecule interacts with the solvent. The polar tertiary alcohol group would act as a strong hydrogen bond donor and acceptor, forming persistent hydrogen bonds with surrounding water molecules. The methoxy group's oxygen could also act as a weaker hydrogen bond acceptor. In contrast, the phenyl ring and the alkyl chain are hydrophobic and would favor interactions that minimize their exposure to a polar solvent like water, influencing the local solvent structure. Analysis tools like the Radial Distribution Function (RDF) can quantify these interactions by showing the probability of finding a solvent atom at a certain distance from a solute atom (e.g., the distance from the hydroxyl hydrogen to a water oxygen).

Protein-Ligand Dynamics in Simulated Biological Environments

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic interactions between this compound and potential protein targets in a simulated biological environment. These simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key intermolecular interactions that govern the binding process over time.

Research into the protein-ligand dynamics of analogous compounds suggests that the methoxy group and the tertiary alcohol moiety of this compound are crucial for its interactions. In a simulated aqueous environment, these simulations would typically track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. Furthermore, analysis of the simulation trajectory can identify persistent hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity. For instance, the oxygen atom of the methoxy group and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, forming stable interactions with amino acid residues in a protein's binding pocket.

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is fundamental in structure-based drug design for predicting the binding mode and estimating the binding affinity of a compound like this compound.

Docking algorithms explore a vast conformational space to identify the most favorable binding poses of this compound within the active site of a target macromolecule. The process involves placing the flexible ligand into the rigid or flexible binding site of the protein and evaluating the steric and energetic favorability of each pose.

For this compound, the predicted binding modes would likely highlight the role of its aromatic ring and polar groups. The methoxyphenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The tertiary alcohol group is available to form key hydrogen bonds with polar residues or coordinated water molecules within the binding site. The specific orientation will depend on the unique topology and amino acid composition of the target's active site.

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The binding affinity is often expressed as the binding energy (e.g., in kcal/mol) or as the predicted inhibition constant (pKi).

While specific docking studies on this compound are not widely published, hypothetical docking scores can be used to rank its potential efficacy against various targets. The table below illustrates representative data that would be generated from such a study.

Table 1: Hypothetical Docking Scores and Predicted Binding Affinities for this compound with Various Protein Targets

Target ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (pKi)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.56.2Arg120, Tyr385, Ser530
Monoamine Oxidase B (MAO-B)-7.95.8Tyr435, Ile199, Cys172
Cytochrome P450 2D6-9.16.7Asp301, Phe120, Glu216

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new or untested compounds based on their molecular descriptors.

To develop a QSAR model for a class of compounds including this compound, a dataset of molecules with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are then employed to create a model that correlates the descriptors with the observed biological activity. The resulting equation can then be used to predict the activity of this compound.

Feature selection is a critical step in QSAR model development, where the most relevant molecular descriptors are chosen to build a robust and predictive model. This process helps to avoid overfitting and improves the model's interpretability. Techniques like genetic algorithms or stepwise regression are often used for this purpose.

Once a model is developed, it must be rigorously validated to ensure its predictive power. Internal validation techniques, such as cross-validation (e.g., leave-one-out), and external validation using an independent test set of compounds are standard practices. Key statistical parameters used to assess the quality of a QSAR model are presented in the table below.

Table 2: Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through internal cross-validation.> 0.5
R²_pred (External Validation R²) The R² value calculated for an external test set, indicating the model's ability to predict the activity of new compounds.> 0.5

By applying these computational methodologies, researchers can gain a comprehensive understanding of the molecular properties and potential biological interactions of this compound, guiding further experimental studies and potential therapeutic applications.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model can then be used as a 3D query to search large databases of chemical compounds for molecules that possess a similar arrangement of features, a process known as virtual screening. acs.orgaminer.org

For this compound, a ligand-based pharmacophore model can be constructed by identifying its key chemical features. These features are hypothesized to be crucial for its interaction with a target receptor. The primary pharmacophoric features of this compound include a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a hydrophobic group.

A detailed breakdown of the hypothetical pharmacophore model derived from this compound is presented below. This model serves as the basis for a virtual screening campaign aimed at identifying novel compounds with potential biological activity.

Table 1: Hypothetical Pharmacophore Model Features for this compound

Feature ID Feature Type Location (Relative Coordinates) Radius (Å)
HBD1 Hydrogen Bond Donor (1.5, 0.8, -0.5) 1.0
HBA1 Hydrogen Bond Acceptor (2.0, 1.2, -0.2) 1.0
ARO1 Aromatic Ring (-2.5, 0.0, 0.0) 1.5

Virtual screening was then hypothetically performed using this pharmacophore model against a large chemical database, such as the ZINC database, which contains millions of commercially available compounds. The screening process filters these compounds, retaining only those that match the defined pharmacophoric features in the correct 3D orientation.

The top-ranking virtual hits from this screening would then be subjected to further computational analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to refine the selection of candidates for experimental testing. This process significantly narrows down the number of compounds that need to be synthesized and evaluated in the lab, saving time and resources.

The following table presents a selection of hypothetical hit compounds identified from a virtual screen. These compounds share the key pharmacophoric features of this compound and are predicted to have a good fit within the target's binding site.

Table 2: Representative Virtual Screening Hits

Compound ID SMILES Notation Molecular Weight ( g/mol ) Predicted LogP
ZINC12345678 O=C(c1cccc(OC)c1)N1CCN(c2ccccc2)CC1 310.39 3.2
ZINC87654321 CC(O)(Cc1cccc(OC)c1)c1ccccc1 304.39 4.5
ZINC13579246 COc1cccc(C(O)CN2CCC(c3ccccc3)CC2)c1 339.46 4.1

This structured approach, combining pharmacophore modeling and virtual screening, provides a rational pathway for the discovery of novel ligands for biological targets, starting from the chemical structure of a single compound like this compound.

Advanced Analytical Methodologies in Research on 4 3 Methoxyphenyl 2 Methylbutan 2 Ol

High-Resolution Spectroscopic Techniques for Structure Elucidation and Purity Assessment

High-resolution spectroscopy provides an intimate view of the molecular architecture of 4-(3-Methoxyphenyl)-2-methylbutan-2-ol, confirming its atomic connectivity and three-dimensional arrangement.

Advanced NMR Spectroscopies (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. While 1D NMR (¹H and ¹³C) provides primary information on the chemical environment of protons and carbons, advanced 2D NMR techniques are essential for assembling the complete molecular puzzle.

Hypothetical ¹H and ¹³C NMR data for this compound are presented below, based on analysis of similar structures. rsc.orgorganicchemistrydata.orgmdpi.comrsc.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
C11.25 (s, 6H)29.5C2, C3
C2 (Quaternary)-71.0H1, H3
C31.80 (t, 2H)48.0H1, H4, H8, H12
C42.65 (t, 2H)30.0H3, C5, C9
C5 (Aromatic)-142.0H4, H9
C6 (Aromatic)6.75 (d)111.5H8, H10
C7 (Aromatic)-159.8H8, H11, H12
C8 (Aromatic)7.20 (t)129.5H6, H10
C9 (Aromatic)6.80 (s)114.0H4, H5
C10 (Aromatic)6.78 (d)121.0H6, H8
OCH₃3.80 (s, 3H)55.2C7
OH1.50 (s, 1H)--

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form, providing insights into polymorphism and the molecular arrangement in the solid state. This is particularly valuable for understanding the physical properties of the bulk material.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites. pharmaron.com For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula.

In metabolic studies, HRMS is indispensable for identifying the products of biotransformation. nih.govmdpi.com Xenobiotics are often metabolized in the liver through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov For this compound, potential metabolic pathways could include O-demethylation of the methoxy (B1213986) group to form a phenol (B47542), hydroxylation of the aromatic ring, or glucuronidation of the tertiary alcohol or the newly formed phenolic group. nih.gov

HRMS, coupled with liquid chromatography (LC-HRMS), can separate these metabolites and their characteristic mass shifts allow for their identification. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information to pinpoint the site of metabolic modification. nih.gov

A hypothetical table of potential metabolites and their expected mass shifts is provided below.

Metabolic Reaction Modification Mass Shift (Da) Resulting Fragment
O-Demethylation-CH₂-14.015654-(3-Hydroxyphenyl)-2-methylbutan-2-ol
Aromatic Hydroxylation+O+15.994914-(Hydroxy-3-methoxyphenyl)-2-methylbutan-2-ol
Glucuronidation (at OH)+C₆H₈O₆+176.03209Glucuronide conjugate
Sulfation (at OH)+SO₃+79.95682Sulfate conjugate

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions. rsc.orgrsc.org For this compound, these techniques can be used to study the different spatial arrangements (conformers) of the molecule. researchgate.netmdpi.com

The IR spectrum would be expected to show a broad O-H stretching band around 3400 cm⁻¹ due to hydrogen bonding of the tertiary alcohol. wpmucdn.comspectroscopyonline.comyoutube.com The C-O stretching vibration of the tertiary alcohol would appear in the range of 1100-1200 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. The methoxy group would give rise to a characteristic C-O-C stretching band. wpmucdn.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the phenyl ring and the carbon skeleton. nih.govresearchgate.net By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to assign the observed vibrational bands to specific motions of the atoms and to determine the relative populations of different conformers in various environments. rsc.org

A table of expected characteristic vibrational frequencies is presented below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch (H-bonded)~3400 (broad)IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-3000IR, Raman
C=C Aromatic Stretch1450-1600IR, Raman
-CH₃ Bending~1375IR
C-O Stretch (Tertiary Alcohol)1100-1200IR
C-O-C Stretch (Aryl Ether)1200-1275 (asymmetric), 1020-1075 (symmetric)IR

Advanced Chromatographic Separation and Chiral Resolution

Chromatographic techniques are essential for separating the compound of interest from impurities and for resolving its enantiomers.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, efficiency, and reduced environmental impact compared to traditional HPLC. researchgate.netafmps.beymc.eu

For the enantiomeric separation of this compound, a chiral stationary phase (CSP), typically based on polysaccharide derivatives like cellulose (B213188) or amylose, would be employed. chiraltech.com The mobile phase would consist of supercritical carbon dioxide and a polar organic modifier, such as an alcohol (e.g., methanol (B129727), ethanol). chiraltech.comyoutube.com Method development would involve screening different CSPs and optimizing parameters like the type and percentage of the organic modifier, back pressure, and temperature to achieve baseline separation of the two enantiomers. afmps.beyoutube.comresearchgate.net

A hypothetical SFC method for the chiral resolution of this compound is outlined below.

Parameter Value
Column Chiralpak IA (Amylose-based CSP)
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 35 °C
Detection UV at 270 nm
Retention Time (Enantiomer 1) 4.2 min
Retention Time (Enantiomer 2) 5.1 min
Resolution (Rs) > 1.5

Multidimensional Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, Multidimensional Gas Chromatography-Mass Spectrometry (MDGC or GCxGC-MS) offers significantly enhanced separation power compared to conventional GC-MS. nih.govsemanticscholar.org This technique employs two columns with different separation mechanisms, providing a much higher peak capacity. researchgate.netnih.gov

In a typical GCxGC setup, a non-polar column could be used in the first dimension to separate compounds based on their boiling points, followed by a polar column in the second dimension to separate them based on polarity. nih.govnih.gov This would be particularly useful for resolving this compound from structurally similar isomers or matrix components that might co-elute in a single-dimension separation. The coupling to a mass spectrometer provides definitive identification of the separated components. semanticscholar.orgmdpi.com

A plausible GCxGC-MS configuration for the analysis of this compound is detailed below.

Parameter First Dimension (¹D) Second Dimension (²D)
Column DB-5ms (non-polar)DB-Wax (polar)
Dimensions 30 m x 0.25 mm x 0.25 µm1 m x 0.1 mm x 0.1 µm
Carrier Gas HeliumHelium
Temperature Program 50 °C (2 min) to 280 °C at 5 °C/minModulated from ¹D
Modulation Period 6 s-
Detector Time-of-Flight Mass Spectrometer (TOF-MS)-

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. helixchrom.com For chiral molecules such as this compound, the separation of its enantiomers is a critical analytical challenge. This is typically achieved through chiral HPLC, which employs a chiral stationary phase (CSP). chiralpedia.comslideshare.net

The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to the formation of transient diastereomeric complexes with different binding strengths. youtube.com Polysaccharide-based CSPs, for instance, are widely used for this purpose. slideshare.net The choice of mobile phase, often a combination of solvents like hexane (B92381) and isopropanol, is optimized to achieve effective separation. molnar-institute.com

While a standard UV detector can be used for detection, coupling the HPLC system with more advanced detectors provides more comprehensive data. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can offer information across a range of wavelengths. For unambiguous identification, a mass spectrometer (MS) is often used in conjunction with HPLC (LC-MS). nih.gov This provides mass-to-charge ratio data, confirming the molecular weight and fragmentation pattern of the separated enantiomers. Another common detector for aromatic compounds is the refractive index (RI) detector. waters.com

Table 1: Illustrative Chiral HPLC Method Parameters for a Compound Structurally Similar to this compound

ParameterValue
Column Chiral Stationary Phase (e.g., Polysaccharide-based)
Mobile Phase n-Hexane/Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detector PDA and/or Mass Spectrometer (MS)
Injection Volume 10 µL

This table presents a representative set of parameters and is for illustrative purposes only.

Crystallographic Analysis

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in a solid. For a chiral compound like this compound, these methods are indispensable for determining its absolute configuration and characterizing its solid-state forms. springernature.comresearchgate.net

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the three-dimensional structure of a molecule and is the gold standard for assigning the absolute configuration of a chiral compound. springernature.comcarleton.edu The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. carleton.edu

The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion, which becomes significant when using X-ray radiation of a suitable wavelength. researchgate.neted.ac.uk This effect allows for the differentiation between the two enantiomers. The Flack parameter, a value derived from the crystallographic refinement, is a key indicator of the correctness of the assigned stereochemistry; a value close to zero provides high confidence in the determined absolute configuration. researchgate.net

Table 2: Representative Crystallographic Data for a Chiral Aromatic Alcohol

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.5 Å, b = 6.2 Å, c = 15.8 Å, β = 105°
Volume 995 ų
Z 4
Calculated Density 1.20 g/cm³
Flack Parameter 0.04(5)

The data in this table is hypothetical and serves as a representative example for a compound of this nature.

Polymorphism is the existence of a substance in multiple crystalline forms, each having a distinct crystal lattice arrangement. rigaku.comnih.gov These different forms, or polymorphs, can exhibit different physicochemical properties. Powder X-ray diffraction (PXRD) is a fundamental and rapid technique used to identify and characterize these polymorphic forms. nih.govresearchgate.netnih.gov

In PXRD, a powdered sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. researchgate.net Each crystalline polymorph produces a unique diffraction pattern, which acts as a "fingerprint" for that specific solid form. rigaku.comresearchgate.net By comparing the PXRD pattern of a sample to established patterns, the polymorphic form can be identified. rigaku.com This is crucial in pharmaceutical development and materials science to ensure the correct and most stable form of a compound is being used. americanpharmaceuticalreview.comresearchgate.net

Table 3: Illustrative Powder X-ray Diffraction Peaks for Two Hypothetical Polymorphs of this compound

Polymorph Form I (2θ) Polymorph Form II (2θ)
10.2°8.8°
15.5°12.1°
18.9°16.4°
20.7°22.5°
25.1°28.3°

The peak positions are illustrative and demonstrate the unique patterns that would differentiate two hypothetical polymorphs.

Future Research Directions and Emerging Applications for 4 3 Methoxyphenyl 2 Methylbutan 2 Ol

Exploration of Undiscovered Biological Targets and Pathways

The quest for novel therapeutic agents often begins with the screening of compounds against a wide array of biological targets. The structural components of 4-(3-Methoxyphenyl)-2-methylbutan-2-ol, particularly the methoxyphenyl group, are present in numerous biologically active molecules. For instance, various methoxyphenyl and trimethoxyphenyl-based compounds have been synthesized and investigated for their potential as anticancer agents, with some exhibiting significant cytotoxic potency and inhibition of critical cellular processes like β-tubulin polymerization. nih.gov This suggests that this compound could be a candidate for broad biological activity screening to uncover previously unknown interactions with cellular targets and pathways.

Future research could systematically evaluate the bioactivity of this compound and its derivatives against a panel of cancer cell lines, enzymes, and receptors. High-throughput screening campaigns, coupled with modern assay technologies, could efficiently identify potential biological activities. scirp.org Studies on related 2-methoxyphenols have demonstrated activities such as COX-2 inhibition, highlighting the potential for this class of compounds to possess anti-inflammatory properties. nih.gov Investigating the effects of this compound on such pathways could reveal novel therapeutic applications.

Table 1: Potential Areas for Biological Activity Screening

Target ClassPotential ActivityRationale based on Related Compounds
Cancer Cell Lines Cytotoxicity, Anti-proliferativeMethoxyphenyl groups are common in anticancer agents. nih.gov
Enzymes Inhibition/ActivationRelated compounds show inhibition of enzymes like COX-2. nih.gov
Receptors Agonism/AntagonismAromatic structures often interact with various receptors.
Microorganisms Antibacterial/AntifungalAromatic alcohols can exhibit antimicrobial properties.

Integration into Complex Supramolecular Systems

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a pathway to create complex and functional chemical architectures. The structure of this compound, with its hydroxyl group capable of hydrogen bonding and an aromatic ring that can participate in π-π stacking, makes it an excellent candidate for integration into supramolecular assemblies. acs.org

Research on phenyl derivatives of butanol isomers has shown that the position of the hydroxyl group and the presence of the aromatic ring significantly influence the self-organization and morphology of supramolecular clusters. acs.org The phenyl ring, while sometimes decreasing the number of hydrogen bonds, can introduce competing π-π configurations that lead to more disordered, yet potentially functional, molecular arrangements. acs.org Future studies could explore how this compound self-assembles or co-assembles with other molecules to form liquid crystals, gels, or other organized structures. The use of advanced techniques like X-ray diffraction and spectroscopy would be crucial in characterizing these supramolecular architectures. nih.gov The ability of aromatic alcohols to form inclusion compounds with host molecules like calixarenes further broadens the scope for creating novel supramolecular systems. tandfonline.com

Development of Advanced Materials Based on this compound Scaffolds

The unique chemical structure of this compound can serve as a foundational building block, or scaffold, for the synthesis of advanced materials. A closely related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, is a known intermediate in the preparation of terminal arylalkynes. nih.govresearchgate.net These terminal arylalkynes are, in turn, crucial for synthesizing diarylalkynes, which are important components in materials science for applications in electronics and photonics. nih.govresearchgate.netscienceopen.com

By analogy, future research could devise synthetic routes to convert this compound into monomers suitable for polymerization. The resulting polymers could possess unique thermal, optical, or mechanical properties imparted by the methoxyphenyl and tertiary alcohol functionalities. Furthermore, the aromatic nature of the compound suggests its potential use in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials where tuning of electronic properties is key.

Innovations in Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce environmental impact. researchgate.netucsb.edu Future research on this compound should focus on developing sustainable and efficient synthetic routes. This includes exploring the use of greener solvents (such as water), catalytic methods to replace stoichiometric reagents, and processes that maximize atom economy. researchgate.netyoutube.com

The development of new catalysts and reaction conditions is a cornerstone of green chemistry. researchgate.net For instance, novel ligated nickel nanoparticles have been shown to be effective for environmentally friendly reactions in water. ucsb.edu Applying such innovative catalytic systems to the synthesis of this compound and its derivatives could significantly reduce waste and energy consumption. Furthermore, exploring biocatalytic routes, which operate under mild conditions, could offer a highly sustainable alternative to traditional chemical synthesis. The overarching goal is to design synthetic pathways that are not only efficient but also inherently safer and more environmentally benign. semanticscholar.org

Table 2: Principles of Green Chemistry Applied to Synthesis

Green Chemistry PrincipleApplication to Synthesis of this compound
Prevention Design syntheses to minimize waste.
Atom Economy Maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity.
Safer Solvents and Auxiliaries Minimize the use of auxiliary substances or make them innocuous.
Design for Energy Efficiency Conduct synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Utilize raw materials that are renewable whenever practicable.
Catalysis Employ catalytic reagents in preference to stoichiometric reagents.

Application as a Model Compound for Theoretical Chemistry Studies

The well-defined structure of this compound makes it an ideal model compound for theoretical and computational chemistry studies. Such studies can provide deep insights into its electronic structure, reactivity, and intermolecular interactions, which can, in turn, guide experimental work. researchgate.net

Density functional theory (DFT) calculations, for example, can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to validate the computational models. Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed to correlate the computed molecular descriptors of this compound and its virtual derivatives with potential biological activities. nih.gov Such computational screening can prioritize the synthesis of compounds with the highest probability of desired effects, thereby saving time and resources. Molecular docking simulations could also predict the binding affinity of this compound to various biological targets, offering a rational basis for its exploration in drug discovery. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methoxyphenyl)-2-methylbutan-2-ol in academic laboratories?

  • Methodological Answer : The compound can be synthesized via cyclialkylation of precursor alcohols or nucleophilic substitution reactions. For example:
  • Cyclialkylation : Reacting 4-(acridin-9-yl)-2-methylbutan-2-ol under acidic conditions (e.g., H₂SO₄) at elevated temperatures yields fused heteropolycycles, with reaction efficiency dependent on catalyst choice and temperature optimization .
  • Nucleophilic Substitution : Sodium thiomethoxide (NaSCH₃) can displace leaving groups (e.g., tosyl) in intermediates like 1-(tosyloxy)-3-butanol under mild conditions (20–40°C, polar aprotic solvents), achieving high yields .
    • Key Considerations :
  • Monitor reaction progress via TLC or GC-MS.
  • Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques for unambiguous characterization:
  • NMR :
  • ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and tertiary alcohol (-OH, δ ~1.2 ppm) protons. Compare with computed spectra from PubChem tools .
  • ¹³C NMR : Confirm quaternary carbons (C-2 of butan-2-ol backbone) and aromatic carbons (δ 110–160 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., 212.26 g/mol for analogues) and fragmentation patterns .
    • Validation Protocol :
      Cross-reference experimental data with computational predictions (e.g., PubChem’s InChI key, SMILES) .

Advanced Research Questions

Q. What strategies are effective in optimizing the reaction yield of this compound under varying conditions?

  • Methodological Answer : Use Design of Experiments (DoE) to assess variables:
  • Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. AlCl₃) in cyclialkylation .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) in substitution reactions .
  • Temperature Gradients : Optimize thermal stability (e.g., 60–120°C for cyclialkylation).
    • Case Study :
      In analogues like 2-(3-fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol, yields improved from 60% to 95% by switching from H₂SO₄ to Amberlyst-15 resin .

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding affinity to targets (e.g., enzymes, receptors) using software like AutoDock. For example, the methoxy group’s electron-donating effects may enhance π-π stacking in aromatic pockets .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity. The compound’s logP (~2.5–3.0) suggests moderate lipophilicity, requiring formulation adjustments for in vivo studies .
    • Validation :
      Compare docking results with experimental IC₅₀ values from receptor-binding assays (e.g., radioligand displacement) .

Q. How should researchers address contradictions in spectral or bioactivity data for this compound?

  • Methodological Answer :
  • Data Triangulation :
  • Reproducibility : Replicate syntheses and assays across independent labs.
  • Cross-Technique Validation : Confirm purity via HPLC (>98%) alongside NMR .
  • Case Example :
    If reported melting points vary (e.g., 54–58°C vs. 60°C), re-crystallize using different solvents (ethanol vs. acetone) and verify with DSC .
    • Statistical Tools :
      Apply ANOVA to assess significance of observed differences in bioactivity (e.g., IC₅₀ values across cell lines) .

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